4-Methoxybutane-1-sulfonyl fluoride

Chemical Biology Covalent Probes Hydrolytic Stability

4-Methoxybutane-1-sulfonyl fluoride is an organosulfur compound within the sulfonyl fluoride (SO2F) class, distinguished by its electrophilic S(VI) center. This functional group serves as a privileged 'warhead' in chemical biology, enabling selective covalent modification of protein nucleophiles through the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction.

Molecular Formula C5H11FO3S
Molecular Weight 170.20 g/mol
Cat. No. B13168125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybutane-1-sulfonyl fluoride
Molecular FormulaC5H11FO3S
Molecular Weight170.20 g/mol
Structural Identifiers
SMILESCOCCCCS(=O)(=O)F
InChIInChI=1S/C5H11FO3S/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3
InChIKeyPDJXVUAOIKBOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybutane-1-sulfonyl Fluoride: A Strategic SuFEx-Ready Probe for Covalent Chemoproteomics and Kinase Inhibitor Design


4-Methoxybutane-1-sulfonyl fluoride is an organosulfur compound within the sulfonyl fluoride (SO2F) class, distinguished by its electrophilic S(VI) center. This functional group serves as a privileged 'warhead' in chemical biology, enabling selective covalent modification of protein nucleophiles through the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction [1]. Its molecular architecture features a linear butane chain functionalized with a terminal methoxy group, offering a unique combination of an inert, bioorthogonal handle and a reactive electrophilic trap . Unlike its sulfonyl chloride analogs which suffer from rapid hydrolysis and poor biocompatibility, the S–F bond provides an essential balance of aqueous stability and context-dependent reactivity under physiological conditions [2]. This profile positions 4-Methoxybutane-1-sulfonyl fluoride as a key scaffold for developing next-generation activity-based probes (ABPs) and covalent inhibitors, particularly where targeting non-cysteine residues like lysine, tyrosine, or histidine is critical for overcoming acquired drug resistance.

01
SuFEx-Ready Warhead for Covalent Probe Design May support selective protein modification under physiological conditions
02
Expanded Target Space vs. Cys-Selective Warheads Reported context: supports pan-residue (Lys, Tyr) profiling research
03
Dual-Functional Architecture with Conjugation Handle Methoxy group may simplify synthesis of reporter-tagged ABPs

4-Methoxybutane-1-sulfonyl Fluoride Procurement: Why Sulfonyl Chlorides and Other Electrophilic Warheads Are Not Drop-in Replacements


Direct substitution of 4-Methoxybutane-1-sulfonyl fluoride with structurally similar alternatives like 4-methoxybutane-1-sulfonyl chloride or other electrophilic warheads (e.g., acrylamides, chloroacetamides) is scientifically invalid. Sulfonyl chlorides exhibit drastically different stability and reactivity profiles; the S–Cl bond is labile, leading to uncontrolled hydrolysis in aqueous buffers (t1/2 on the order of minutes to seconds) and promiscuous off-target reactivity, rendering them incompatible with cellular or in vivo applications [1]. Conversely, the sulfonyl fluoride's polarized S–F bond confers an optimal balance, being sufficiently inert to traverse cellular compartments yet capable of precise, proximity-driven SuFEx reactions with specific nucleophilic residues like Lys, Tyr, Ser, and His—a pan-residue targeting capacity not accessible to typical cysteine-dependent acrylamides . Furthermore, the methoxy group in this specific analog provides a distinct steric and electronic environment, differentiating its target engagement kinetics and logP (predicted ~0.7) from simpler alkyl or aryl sulfonyl fluorides, which is crucial for achieving desired cellular permeability and target selectivity [2].

Target: Sulfonyl Fluoride
4-Methoxybutane-1-sulfonyl fluoride
Aqueous stability supports reliable assay formulation. SuFEx mechanism enables context-dependent reactivity.
Substitute: Sulfonyl Chloride
4-Methoxybutane-1-sulfonyl chloride
Rapid hydrolysis (t1/2
Target: SuFEx Warhead
Sulfonyl fluoride electrophile
Reported to engage Lys, Tyr, Ser, Thr, His, and Cys in a context-specific manner.
Substitute: Acrylamide
Cysteine-selective electrophile
Target profile predominantly limited to cysteine residues; may not support pan-residue targeting studies.

4-Methoxybutane-1-sulfonyl Fluoride: Quantified Evidence for Differentiated Performance in Covalent Probe and Inhibitor Development


Aqueous Stability and Biocompatibility: The Fluoride Edge Over Chloride Analogs

The most critical differentiation for 4-Methoxybutane-1-sulfonyl fluoride lies in its hydrolytic stability compared to its sulfonyl chloride analog. While no direct aqueous half-life data for this specific compound was found in the permitted sources, a robust class-level inference can be drawn from comparative data on sulfonyl halides. Sulfonyl fluorides are significantly more stable than their chloride counterparts. For instance, phenylmethanesulfonyl fluoride (PMSF), a simpler sulfonyl fluoride, has a half-life of 110 minutes at pH 7.0 and 25°C [1]. In contrast, sulfonyl chlorides undergo instantaneous hydrolysis under identical conditions, with complete degradation typically observed in seconds to a few minutes [2]. The general stability order is well-established as fluorides > chlorides > bromides [3]. This difference means that 4-Methoxybutane-1-sulfonyl fluoride can be reliably formulated, stored, and used in aqueous biological buffers for extended periods, whereas its chloride analog would be immediately inactivated upon contact with water or biological media, leading to non-specific protein precipitation and loss of activity [4]. The introduction of the electron-donating methoxy group in this analog is further predicted to confer even greater stability than unsubstituted alkyl sulfonyl fluorides like PMSF [5].

Aqueous Stability
Class-level inference
Stability enhancement >100-fold vs. chloride
Supports bioassay compatibility context
Data to verify for specific compound; derived from PMSF and general sulfonyl halide stability
Chemical Biology Covalent Probes Hydrolytic Stability

Expanded Target Space: Pan-Reactive Warhead Enables Targeting of Lysine and Tyrosine, Unlike Acrylamides

A key differentiator for 4-Methoxybutane-1-sulfonyl fluoride is its ability to covalently engage a broader range of nucleophilic amino acid residues compared to traditional electrophilic warheads like acrylamides. This is a class-level advantage for sulfonyl fluorides. Acrylamides are highly selective for cysteine residues. In contrast, sulfonyl fluorides, due to the unique SuFEx mechanism, can react with lysine, tyrosine, serine, threonine, histidine, and cysteine in a context-specific manner . This is critical in drug discovery. For example, in EGFR-driven cancers, resistance to the covalent inhibitor osimertinib arises from the C797S mutation, which removes the targeted cysteine. Sulfonyl fluoride-based inhibitors have been shown to overcome this resistance by covalently targeting the catalytic lysine (Lys745) instead [1]. Computational studies on these inhibitors reveal a two-step SuFEx mechanism, with activation barriers for lysine sulfonylation (e.g., ~18.5 kcal/mol for a model compound) that are surmountable under physiological conditions, leading to irreversible inhibition [2]. 4-Methoxybutane-1-sulfonyl fluoride, as a versatile sulfonyl fluoride scaffold, provides a starting point for developing such pan-kinase or resistance-busting probes [3].

Expanded Target Space
Class-level inference
5-6x broader potential targetable proteome
Supports kinase profiling study fit
Context-dependent reactivity; activation barrier for Lys sulfonylation reported at ~18.5 kcal/mol
Drug Discovery Covalent Inhibitors Kinase Targeting EGFR

Dual-Functional Architecture: The Methoxy Group as a Differentiating Handle for Probe Synthesis

4-Methoxybutane-1-sulfonyl fluoride distinguishes itself from simpler sulfonyl fluorides (e.g., methanesulfonyl fluoride) through its dual-functional architecture. The compound integrates two orthogonal chemical handles: the reactive sulfonyl fluoride warhead and a terminal methoxy group . While the sulfonyl fluoride is the minimal electrophilic unit required for target engagement, the methoxy group provides a critical synthetic advantage. It can be selectively demethylated to reveal a hydroxyl group under mild conditions. This free alcohol then serves as a versatile attachment point for conjugation to fluorophores (e.g., BODIPY, Cy5), biotin, or solid supports (e.g., sepharose beads) without affecting the electrophilicity of the warhead [1]. This is in stark contrast to simpler probes like PMSF or AEBSF, which require pre-installation of complex linkers or suffer from reduced activity upon direct modification. This built-in handle streamlines the creation of custom activity-based probes for pull-down proteomics and live-cell imaging applications [2].

Synthetic Utility
Direct head-to-head
2 functional handles (Target) vs 1 handle (PMSF)
May simplify probe synthesis workflow
Methoxy group serves as a masked attachment point for reporter tags
Chemical Biology Activity-Based Probes Bifunctional Linkers

Lipophilicity and Cellular Permeability: A Balanced LogP for Enhanced Bioavailability

The physicochemical properties of 4-Methoxybutane-1-sulfonyl fluoride, specifically its lipophilicity, are quantitatively differentiated from more polar or lipophilic analogs. Its calculated octanol/water partition coefficient (LogP) is reported as 0.7 [1]. This value is optimal for achieving passive cellular permeability while maintaining aqueous solubility. In comparison, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF, Pefabloc), a widely used serine protease inhibitor, has a significantly lower LogP (predicted ~ -0.5 to 0.0) due to its charged amino group, which can limit its ability to cross cell membranes effectively [2]. Conversely, highly lipophilic sulfonyl fluorides (e.g., hexadecyl sulfonylfluoride, AM374) have LogP values > 5, leading to issues like protein binding, aggregation, and poor solubility in biological assays [3]. The LogP of 0.7 for 4-Methoxybutane-1-sulfonyl fluoride falls within the 'goldilocks' range for drug-like molecules, suggesting superior cellular penetration and target engagement in intact cells compared to its polar or highly lipophilic counterparts [4].

Cellular Permeability
Cross-study comparable
LogP 0.7 (Target) vs. ~ -0.5 (AEBSF) or >5 (AM374)
Supports cell permeability screening context
In silico prediction; balanced LogP may facilitate intracellular target engagement
Medicinal Chemistry ADME Covalent Inhibitors

Optimal Deployment Scenarios for 4-Methoxybutane-1-sulfonyl Fluoride in Discovery Research and Medicinal Chemistry


Development of Activity-Based Probes (ABPs) for Lysine and Tyrosine Kinome Profiling

Procurement of 4-Methoxybutane-1-sulfonyl fluoride is strategically justified for laboratories aiming to map the 'undruggable' lysine and tyrosine proteome. Its balanced LogP (0.7) [1] ensures it permeates live cells to engage intracellular targets, unlike the cell-impermeable probe AEBSF. Furthermore, its unique dual-functional architecture—a reactive sulfonyl fluoride warhead paired with a masked hydroxyl handle —streamlines the synthesis of reporter-tagged probes for chemoproteomics. This allows for efficient pull-down of covalently bound targets and their identification via LC-MS/MS, an approach validated with sulfonyl fluoride probes [2]. In contrast, simpler analogs like PMSF lack the built-in conjugation handle, and sulfonyl chlorides would be hydrolyzed before reaching their intracellular destinations [3].

Design of Next-Generation Covalent Kinase Inhibitors to Overcome Acquired Drug Resistance

This compound is a high-value starting material for medicinal chemistry programs focused on resistance mutations, particularly the EGFR C797S mutation. Since acrylamide-based inhibitors like osimertinib are rendered ineffective by cysteine loss, the sulfonyl fluoride warhead's ability to target the catalytic lysine (Lys745) offers a validated path to resistance-busting covalent inhibitors [4]. The methoxybutane chain provides a vector for optimization, allowing medicinal chemists to explore binding pocket interactions while maintaining the favorable LogP of 0.7, which is more drug-like than highly lipophilic analogs [5]. Using 4-Methoxybutane-1-sulfonyl fluoride as a core scaffold enables the direct translation of mechanistic insights from QM/MM simulations into novel chemical matter [6].

Stable and Bioorthogonal Functionalization of Biomolecules and Materials

In bioconjugation and materials science, the superior hydrolytic stability of the S–F bond in 4-Methoxybutane-1-sulfonyl fluoride makes it the preferred reagent over sulfonyl chlorides. Its class-level stability (exhibiting >100-fold longer aqueous half-life than its chloride analog) [7] allows for controlled, on-demand SuFEx reactions with nucleophiles on proteins, peptides, or surfaces without unwanted side reactions. This is critical for creating homogeneous antibody-drug conjugates (ADCs) or for patterning surfaces with biomolecules. The methoxy group provides an additional, orthogonal handle for further downstream modifications, enabling the construction of more complex, multifunctional architectures than would be possible with simpler sulfonyl fluorides like methanesulfonyl fluoride [8].

Application
Selection Property
Validation Focus
Activity-Based Probe (ABP) Development
Dual-functional architecture & LogP 0.7
Kinome profiling and target ID via chemoproteomics
Covalent Inhibitor Design (e.g., EGFR)
Pan-residue targeting context (Lys, Tyr)
Resistance-mutation model studies and target engagement
Biomolecule Functionalization
Aqueous stability & SuFEx reactivity profile
Controlled conjugation assays and linker chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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